(5Z,7E)-dodeca-5,7-dien-1-ol chemical properties
(5Z,7E)-dodeca-5,7-dien-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of (5Z,7E)-dodeca-5,7-dien-1-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical examination of (5Z,7E)-dodeca-5,7-dien-1-ol, a vital semiochemical in the field of chemical ecology. Designed for researchers, scientists, and professionals in drug development and pest management, this document delves into the core chemical principles that define this molecule's function and application. We will explore its synthesis, stereochemistry, physicochemical characteristics, and the analytical methodologies essential for its validation, moving beyond simple protocols to explain the causal reasoning behind strategic scientific choices.
Introduction: The Molecular Identity and Significance
(5Z,7E)-dodeca-5,7-dien-1-ol is a long-chain fatty alcohol whose biological significance is intrinsically linked to its precise stereochemical architecture. It is a primary component of the female sex pheromone for several destructive forest pests, most notably the pine caterpillar moth (Dendrolimus spp.)[1][2][3]. In these species, the molecule acts as a powerful attractant, guiding males to females for mating. Its efficacy is not merely a function of its chemical formula, C₁₂H₂₂O, but is critically dependent on the specific cis (Z) and trans (E) configuration of its conjugated double bonds at the C5 and C7 positions, respectively. Any deviation from this (5Z,7E) geometry results in a significant loss of biological activity, a testament to the exquisite selectivity of insect olfactory systems. This structural specificity makes (5Z,7E)-dodeca-5,7-dien-1-ol a cornerstone molecule for developing sustainable Integrated Pest Management (IPM) strategies.[4]
Physicochemical and Spectroscopic Profile
The physical and computational properties of a semiochemical are fundamental to understanding its environmental fate, stability, and the design of analytical methods. The properties of (5Z,7E)-dodeca-5,7-dien-1-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | (5Z,7E)-dodeca-5,7-dien-1-ol | PubChem[5] |
| CAS Number | 73416-71-4 | Guidechem[6] |
| Molecular Formula | C₁₂H₂₂O | PubChem[5] |
| Molecular Weight | 182.30 g/mol | PubChem[5] |
| XLogP3-AA (LogP) | 3.8 | PubChem[5] |
| Topological Polar Surface Area | 20.2 Ų | Guidechem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
| Rotatable Bond Count | 8 | PubChem[5] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | TRC[2] |
| Kovats Retention Index | Semi-standard non-polar: 1511 | PubChem[5] |
| Storage Temperature | -20°C | TRC[2] |
Structural Elucidation and Analytical Confirmation
The unambiguous identification of (5Z,7E)-dodeca-5,7-dien-1-ol, particularly its isomeric purity, is paramount. A multi-technique approach is required for confident structural validation.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating the pheromone from complex mixtures and providing initial identification based on its mass spectrum and retention time.[7] The high separation capacity of capillary GC columns is essential for resolving different geometric isomers.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive confirmation of the molecule's structure and, crucially, its stereochemistry. The coupling constants (J-values) of the olefinic protons are diagnostic for the Z and E configurations of the double bonds.
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Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful bioassay technique confirms the biological relevance of the identified compound.[8] By splitting the GC effluent between a standard detector (like FID or MS) and an insect's antenna, one can pinpoint which specific isomer in a mixture elicits an electrophysiological response, thereby confirming its role as a pheromone component.[9]
Stereoselective Synthesis: The Core Challenge
The primary challenge in synthesizing (5Z,7E)-dodeca-5,7-dien-1-ol is the precise and efficient control over the geometry of the two double bonds.[10][11] Numerous strategies have been developed, with methods involving the stereoselective reduction of an enyne precursor being particularly effective and scalable.[12][13][14]
Causality in Synthetic Strategy: Why Enynol Reduction?
The choice of an enynol reduction pathway is a strategic one, driven by the need for high stereoselectivity. While methods like the Wittig reaction can create double bonds, controlling the Z/E selectivity can be challenging and often leads to isomeric mixtures that require difficult purification.[15] Similarly, Lindlar reduction of the enyne precursor has been reported to lack selectivity for this specific substrate, yielding mixtures of the desired diene and other monoenic compounds.[13][14]
In contrast, the cis-reduction of the triple bond of an (E)-7-dodecen-5-yn-1-ol precursor using activated zinc provides a highly stereoselective route to the (5Z,7E) configuration with reported stereoselectivity of ≥98%.[12][13] The activated zinc surface preferentially delivers hydrogen atoms to one face of the alkyne, resulting in the desired cis-(Z) double bond without affecting the pre-existing trans-(E) double bond.
Workflow: Stereoselective Synthesis of (5Z,7E)-dodeca-5,7-dien-1-ol
Caption: Synthetic workflow for (5Z,7E)-dodeca-5,7-dien-1-ol.
Protocol: Stereoselective Zinc Reduction of (E)-7-dodecen-5-yn-1-ol
This protocol is a self-validating system; success is defined by the high stereochemical purity of the final product, which can be confirmed by GC-MS and NMR analysis.
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Preparation of Activated Zinc: Prepare an activated zinc catalyst (Zn/Cu/Ag) by sequentially treating zinc dust with aqueous solutions of copper sulfate and silver nitrate. This process increases the surface area and catalytic activity of the zinc.[15]
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the (E)-7-dodecen-5-yn-1-ol precursor in a methanol-water solvent mixture.[15]
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Reduction: Add the freshly prepared activated zinc reagent to the stirred solution. The reaction is typically rapid and can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.
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Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc salts.
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Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or hexane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is often of high purity (>98%) and may not require further chromatographic purification.[13]
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Validation: Confirm the structure and assess isomeric purity using GC-MS and ¹H NMR spectroscopy.
Chemical Reactivity and Stability
The chemical behavior of (5Z,7E)-dodeca-5,7-dien-1-ol is dictated by its two primary functional regions: the primary alcohol and the conjugated diene system.
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Alcohol Group: The primary alcohol can be readily oxidized to form the corresponding aldehyde, (5Z,7E)-dodeca-5,7-dienal, another known pheromone component in some Dendrolimus species.[13] This oxidation can be achieved using reagents like pyridinium chlorochromate (PCC).[16] The alcohol can also be esterified to produce acetates or propionates, which are also active components in the pheromone blends of related insects.[17]
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Conjugated Diene System: This system is the more sensitive part of the molecule. It is susceptible to degradation via oxidation from atmospheric oxygen, which can lead to a rapid loss of biological activity. This inherent instability is a critical factor in the formulation of pheromone lures for field use, as it dictates their effective lifespan.[12][14] For long-term storage, the compound should be kept at low temperatures (-20°C) under an inert atmosphere.[2]
Applications in Integrated Pest Management (IPM)
The high specificity and potency of (5Z,7E)-dodeca-5,7-dien-1-ol make it an ideal tool for environmentally benign pest control.
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Population Monitoring: Low concentrations of the synthetic pheromone are used as bait in traps. These traps allow for the early detection of pest presence, help define the boundaries of an infestation, and monitor population dynamics over time, enabling more targeted and timely interventions.
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Mating Disruption: This strategy involves permeating a large area, such as a forest or orchard, with a high concentration of the synthetic pheromone. The abundance of the pheromone makes it impossible for male moths to locate the much weaker scent trails of individual females, thereby disrupting mating and suppressing the next generation of the pest.
IPM Workflow Using (5Z,7E)-dodeca-5,7-dien-1-oldot
Sources
- 1. (5Z,7E)-5,7-Dodecadien-1-ol|lookchem [lookchem.com]
- 2. usbio.net [usbio.net]
- 3. research.amanote.com [research.amanote.com]
- 4. labinsights.nl [labinsights.nl]
- 5. (5Z,7E)-dodeca-5,7-dien-1-ol | C12H22O | CID 5365646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 10. Synthesis of Conjugated Dienes in Natural Compounds [mdpi.com]
- 11. Z-Selective Dienylation Enables Stereodivergent Construction of Dienes and Unravels a Ligand-Driven Mechanistic Dichotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ars.usda.gov [ars.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol | Semantic Scholar [semanticscholar.org]
